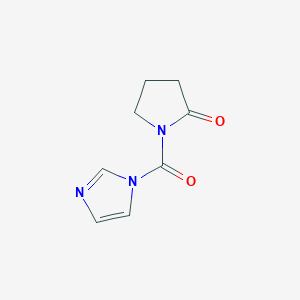
1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one is a compound that features both an imidazole ring and a pyrrolidin-2-one moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidin-2-one is a lactam, a cyclic amide
準備方法
Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to optimize reaction conditions and scale up production efficiently.
化学反応の分析
Types of Reactions: 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidin-2-one moiety.
Substitution: Both the imidazole and pyrrolidin-2-one rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carbonyl group can produce alcohol derivatives.
科学的研究の応用
1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyrrolidin-2-one moiety can interact with proteins and other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Pyrrolidine-2-one: A simpler lactam structure without the imidazole ring.
Imidazole: A basic heterocyclic compound without the pyrrolidin-2-one moiety.
Pyrrolizines: Compounds that feature a fused pyrrole and pyrrolidine ring system.
Uniqueness: 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one is unique due to the combination of the imidazole and pyrrolidin-2-one moieties. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to its simpler counterparts.
特性
CAS番号 |
143150-77-0 |
|---|---|
分子式 |
C8H9N3O2 |
分子量 |
179.18 g/mol |
IUPAC名 |
1-(imidazole-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H9N3O2/c12-7-2-1-4-11(7)8(13)10-5-3-9-6-10/h3,5-6H,1-2,4H2 |
InChIキー |
VRUKIFVDFLEAFC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C(=O)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


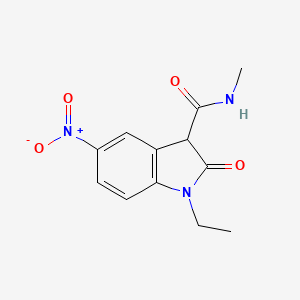
silane](/img/structure/B12556436.png)

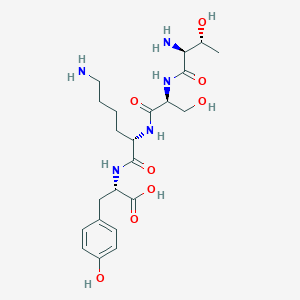
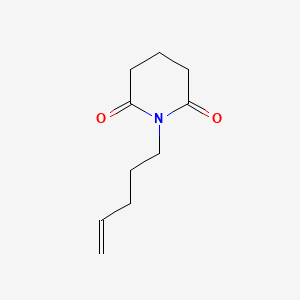


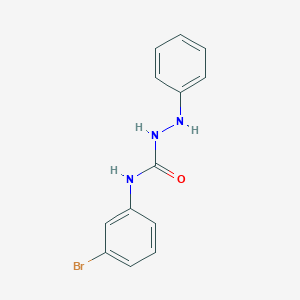


![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
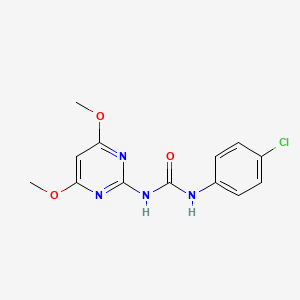
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

